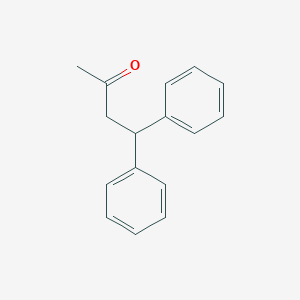
4,4-Diphenylbutan-2-one
Número de catálogo B107276
Peso molecular: 224.3 g/mol
Clave InChI: FPHXYKLKNOEKTQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05278326
Procedure details


To a solution of β-oxo-δ-phenyl-benzene pentanoic acid ethyl ester (8.0 g, 0.026 mol) in 47.5 mL xylenes (15.0 eq), 1,4-diazabicyclo[2.2.2]octane (30.28 g, 0.269 mol, 10 eq) was added and the reaction mixture was first heated to reflux for 5 hours and then stirred at room temperature for 16 hours (D. H. Miles, et al, J. Org. Chem. 39, 2647 (1974)). The reaction mixture was then acidified (pH 1) with approximately 10 mL 5% HCl. This heterogeneous mixture was then filtered through Celite, thoroughly washing the bed of Celite with ether. The organic layer was washed with water, dried (MgSO4), and concentrated in vacuo to give a crude oil. Purification by flash chromatography (silica gel, 15% EtOAc/hexane) yielded 4.0 g (0.018 mol, 70%) of the desired product.
Name
β-oxo-δ-phenyl-benzene pentanoic acid ethyl ester
Quantity
8 g
Type
reactant
Reaction Step One

[Compound]
Name
xylenes
Quantity
47.5 mL
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C(OC(=O)[CH2:5][C:6](=[O:21])[CH2:7][CH:8]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)C.N12CCN(CC1)CC2>Cl>[C:15]1([CH:8]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:7][C:6](=[O:21])[CH3:5])[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1
|
Inputs


Step One
|
Name
|
β-oxo-δ-phenyl-benzene pentanoic acid ethyl ester
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC(CC(C1=CC=CC=C1)C1=CC=CC=C1)=O)=O
|
[Compound]
|
Name
|
xylenes
|
|
Quantity
|
47.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30.28 g
|
|
Type
|
reactant
|
|
Smiles
|
N12CCN(CC1)CC2
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 16 hours (D. H. Miles, et al, J. Org. Chem. 39, 2647 (1974))
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was first heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 5 hours
|
|
Duration
|
5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This heterogeneous mixture was then filtered through Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
thoroughly washing the bed of Celite with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a crude oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography (silica gel, 15% EtOAc/hexane)
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(CC(C)=O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.018 mol | |
| AMOUNT: MASS | 4 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

